4-Fluorobenzamidine
Overview
Description
4-Fluorobenzamidine is an organic compound with the chemical formula C7H7FN2. It is a derivative of benzamidine, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that benzamidine derivatives can interact with various enzymes and receptors
Mode of Action
Some benzamidine derivatives have been found to act as competitive inhibitors of certain enzymes. The fluorine atom in 4-Fluorobenzamidine could potentially enhance the compound’s binding affinity to its targets, but this needs to be confirmed by further studies.
Biochemical Pathways
Benzamidine derivatives have been associated with various biological pathways. More research is required to elucidate the exact pathways influenced by this compound.
Result of Action
Some benzamidine derivatives have demonstrated antitumor activity, suggesting potential cytotoxic effects . Further investigations are needed to determine the specific effects of this compound.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve various types of chemical bonds and forces
Cellular Effects
A study has shown that a fluorobenzamidine derivative exerts antitumor activity against breast cancer in mice via pro-apoptotic activity . This suggests that 4-Fluorobenzamidine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study has shown that a fluorobenzamidine derivative has antitumor, pro-apoptotic, and anti-metastatic activities against breast cancer in mice . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzamidine can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzonitrile with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to yield this compound . Another method involves the cyclodehydration of 4-fluorophenylacetic acid using hydroxylamine hydrochloride as a solvent .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting 4-fluorobenzonitrile with hydrogen chloride gas in the presence of a suitable catalyst. This method is preferred due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form 4-fluorobenzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products:
Oxidation: this compound oxide.
Reduction: 4-Fluorobenzylamine.
Substitution: Various substituted benzamidines depending on the nucleophile used.
Scientific Research Applications
4-Fluorobenzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antiviral properties.
Comparison with Similar Compounds
Benzamidine: The parent compound, which lacks the fluorine substitution.
4-Chlorobenzamidine: Similar structure but with a chlorine atom instead of fluorine.
4-Bromobenzamidine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 4-Fluorobenzamidine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity.
Properties
IUPAC Name |
4-fluorobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTGTIZRQZOYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401657 | |
Record name | 4-Fluorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2339-59-5 | |
Record name | 4-Fluorobenzamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2339-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorobenzamidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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